Home > Products > Screening Compounds P53713 > KRAS G12C inhibitor 23
KRAS G12C inhibitor 23 -

KRAS G12C inhibitor 23

Catalog Number: EVT-12551616
CAS Number:
Molecular Formula: C32H32FN5O3
Molecular Weight: 553.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 23 is a promising compound designed to target the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer. This mutation leads to constitutive activation of the KRAS protein, promoting uncontrolled cell proliferation. The development of specific inhibitors for this mutation represents a breakthrough in targeted cancer therapy, aiming to improve patient outcomes by selectively inhibiting the mutated protein while sparing wild-type KRAS.

Source and Classification

The compound is classified as a small molecule inhibitor that covalently binds to the cysteine residue at position 12 of the KRAS protein. It is part of a broader class of direct KRAS G12C inhibitors that have been developed in recent years, including well-known compounds such as sotorasib and adagrasib. These inhibitors are designed to lock KRAS in an inactive state, thereby halting downstream signaling pathways that contribute to tumor growth and survival.

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12C inhibitor 23 involves several key steps:

  1. Core Structure Design: The compound is based on a quinazoline scaffold, which has been optimized for enhanced binding affinity and selectivity towards the KRAS G12C mutant.
  2. Covalent Modification: The design includes a reactive electrophile that forms a covalent bond with the thiol group of cysteine 12 in the KRAS protein.
  3. Purification and Characterization: Following synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS G12C inhibitor 23 features a quinazoline core with specific substituents that enhance its interaction with the KRAS G12C mutant. Key structural data include:

  • Molecular Formula: C₁₈H₁₈ClN₅O
  • Molecular Weight: Approximately 355.82 g/mol
  • 3D Structure: The compound adopts a conformation that allows optimal fit within the switch II pocket of the KRAS protein, facilitating effective binding.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving KRAS G12C inhibitor 23 is its covalent modification of the KRAS G12C protein:

  1. Binding Mechanism: Upon administration, the inhibitor selectively binds to the cysteine residue at position 12, leading to irreversible inhibition of the protein's activity.
  2. GTP Hydrolysis Inhibition: The binding prevents the conversion of GTP-bound active KRAS to its inactive GDP-bound form, thereby inhibiting downstream signaling pathways associated with cell proliferation.
Mechanism of Action

Process and Data

The mechanism of action for KRAS G12C inhibitor 23 involves:

  1. Covalent Bond Formation: The inhibitor forms a covalent bond with cysteine 12 in the inactive GDP-bound state of KRAS G12C.
  2. Conformational Change: This binding induces a conformational change that stabilizes the inactive state of the protein, preventing it from engaging with downstream effectors such as RAF kinases.
  3. Inhibition of Signaling Pathways: By locking KRAS in its inactive form, the inhibitor effectively disrupts signaling pathways that promote tumor growth and survival, leading to reduced cell proliferation.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited water solubility.
  • Stability: Exhibits stability under physiological conditions but may be susceptible to oxidation, which can affect its efficacy.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.
Applications

Scientific Uses

KRAS G12C inhibitor 23 has several significant applications in scientific research:

  1. Cancer Therapy: It is primarily investigated for its potential use in treating patients with tumors harboring the KRAS G12C mutation.
  2. Biochemical Research: The compound serves as a tool for studying KRAS biology and signaling pathways in cancer cells.
  3. Drug Development: Insights gained from studies involving this inhibitor contribute to ongoing efforts to develop next-generation therapies targeting various oncogenic mutations in RAS proteins.

Properties

Product Name

KRAS G12C inhibitor 23

IUPAC Name

11-fluoro-4-(4-methyl-2-propan-2-ylpyridin-3-yl)-1-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-6H-isochromeno[4,3-h]quinazolin-3-one

Molecular Formula

C32H32FN5O3

Molecular Weight

553.6 g/mol

InChI

InChI=1S/C32H32FN5O3/c1-6-25(39)36-13-14-37(20(5)16-36)31-23-15-24(33)26-22-10-8-7-9-21(22)17-41-30(26)29(23)38(32(40)35-31)28-19(4)11-12-34-27(28)18(2)3/h6-12,15,18,20H,1,13-14,16-17H2,2-5H3/t20-/m0/s1

InChI Key

UWIDMHGDYVIUOQ-FQEVSTJZSA-N

Canonical SMILES

CC1CN(CCN1C2=NC(=O)N(C3=C4C(=C(C=C32)F)C5=CC=CC=C5CO4)C6=C(C=CN=C6C(C)C)C)C(=O)C=C

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=O)N(C3=C4C(=C(C=C32)F)C5=CC=CC=C5CO4)C6=C(C=CN=C6C(C)C)C)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.